molecular formula C29H30N6 B2714709 6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 896834-08-5

6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2714709
CAS No.: 896834-08-5
M. Wt: 462.601
InChI Key: HIOPBQGRIYGZJT-UHFFFAOYSA-N
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Description

The compound “4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are known to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Continuous activation and overexpression of TRKs can cause cancer .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, a human carbonic anhydrase (hCA) inhibitor, was designed using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . Another method involves the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Another example is the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds show interesting characteristics. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Scientific Research Applications

Anticancer and Anti-inflammatory Activities

A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. These compounds have shown potential as anticancer agents against various cancer cell lines, including HCT-116 and MCF-7, and have exhibited 5-lipoxygenase inhibition activities, indicating their potential use in treating inflammation-related diseases (Rahmouni et al., 2016). Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been identified as COX-2 selective inhibitors, showcasing their potential in addressing inflammation with a superior inhibitory profile against COX-2 (Raffa et al., 2009).

Antimicrobial Agents

Novel pyrazolo[3,4-d]pyrimidine-based inhibitors targeting Staphylococcus aureus DNA polymerase III have been developed. These derivatives represent a new class of antimicrobials with promising activities against Gram-positive bacteria, highlighting their potential use in combating bacterial infections (Ali et al., 2003).

Neurodegenerative and Neuropsychiatric Diseases

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and evaluated as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including a clinical candidate, ITI-214, have shown efficacy in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, demonstrating their potential in addressing central nervous system disorders (Li et al., 2016).

Antiproliferative Agents

Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines derivatives have been synthesized and shown inhibition of proliferation of MCF-7 human breast cancer cells. These compounds displayed promising antiproliferative activities and acceptable predicted pharmacokinetics and drug-likeness properties, indicating their potential as anticancer agents (Atta et al., 2019).

Antiviral Activities

Benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, have been synthesized and evaluated for their antiviral activities against the influenza A virus (subtype H5N1). Several compounds showed significant antiviral activities, suggesting their potential in treating avian influenza virus infections (Hebishy et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes are zinc-containing and catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine interacts with its targets, hCA II and hCA VII, by forming polar and hydrophobic interactions in the active site of these enzymes . The compound is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The action of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine affects the carbon dioxide hydration pathway, which is catalyzed by hCAs . This results in the production of bicarbonate and proton ions . In the context of hCA VII, this enzyme is involved in promoting neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have good bioavailability due to its ability to form stable interactions with the active sites of hca ii and hca vii .

Result of Action

The molecular and cellular effects of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine’s action include the inhibition of hCA II and hCA VII, which can affect the hydration of carbon dioxide and consequently the production of bicarbonate and proton ions . This can influence neuronal excitation and GABAergic transmission .

Action Environment

The action, efficacy, and stability of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the conformational flexibility of the compound’s linker and tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Future Directions

The future directions for the development of similar compounds involve further exploration. For instance, compound C03 has potential for further exploration . It showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Properties

IUPAC Name

6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6/c1-20-18-21(2)30-28-26(20)29-31-22(3)19-25(35(29)32-28)33-14-16-34(17-15-33)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,27H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOPBQGRIYGZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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